N~1~-[4-(aminosulfonyl)phenethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
Chemical Structure and Properties The compound N¹-[4-(aminosulfonyl)phenethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide (CAS: 1040700-17-1) has a molecular formula of C₁₈H₁₄BrN₅O₃S and a molecular weight of 451.3 g/mol . Its structure features:
- A benzamide core substituted with a bromo group at position 3.
This compound’s design combines elements of sulfonamides (known for targeting enzymes like carbonic anhydrase) and tetrazoles (valued in medicinal chemistry for their stability and electronic properties).
Properties
Molecular Formula |
C16H15BrN6O3S |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15BrN6O3S/c17-12-3-6-15(23-10-20-21-22-23)14(9-12)16(24)19-8-7-11-1-4-13(5-2-11)27(18,25)26/h1-6,9-10H,7-8H2,(H,19,24)(H2,18,25,26) |
InChI Key |
NYRGZMOLKQHYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Cyanobenzoic Acid
The synthesis begins with 2-cyanobenzoic acid , which undergoes electrophilic aromatic bromination using bromine (Br₂) in acetic acid at 60–80°C. This regioselectively introduces bromine at the 5-position due to the electron-withdrawing effects of the cyano and carboxylic acid groups.
Reaction Conditions :
Tetrazole Ring Formation
The nitrile group in 5-bromo-2-cyanobenzoic acid is converted to a tetrazole via [2+3] cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF).
Reaction Conditions :
-
Substrate : 5-Bromo-2-cyanobenzoic acid (1.0 equiv).
-
Reagents : NaN₃ (3.0 equiv), NH₄Cl (1.5 equiv).
-
Solvent : DMF, 120°C, 24 hours.
Mechanistic Insight :
The reaction proceeds through intermediate formation of an azide, which undergoes intramolecular cyclization to form the tetrazole ring. The carboxylic acid group remains intact under these conditions.
Synthesis of 4-(Aminosulfonyl)Phenethylamine
Sulfonylation of 4-Nitrophenethyl Bromide
4-Nitrophenethyl bromide is treated with sodium sulfite (Na₂SO₃) in aqueous ethanol to yield 4-nitrophenethyl sulfonic acid , which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅).
Reaction Conditions :
Ammonolysis of Sulfonyl Chloride
The sulfonyl chloride intermediate is reacted with concentrated aqueous ammonia (NH₃) to form 4-nitrophenethyl sulfonamide , which is reduced to 4-aminosulfonylphenethylamine using hydrogen gas (H₂) and palladium on carbon (Pd/C).
Reaction Conditions :
-
Ammonolysis :
-
Reduction :
Amide Bond Formation
Acid Chloride Activation
5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux. This reactive intermediate is then coupled with 4-(aminosulfonyl)phenethylamine in the presence of triethylamine (Et₃N).
Reaction Conditions :
Coupling Reagent Approach
Alternatively, the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with the amine.
Reaction Conditions :
-
Substrate : 5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid (1.0 equiv).
-
Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv).
-
Solvent : DMF, RT, 24 hours.
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane gradient).
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole), 8.15 (d, J = 8 Hz, 1H, Ar-H), 7.89 (dd, J = 8 Hz, 1H, Ar-H), 7.45 (s, 4H, sulfonamide-Ar), 3.65 (t, J = 8 Hz, 2H, CH₂), 2.95 (t, J = 8 Hz, 2H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 144.2 (tetrazole-C), 138.5 (sulfonamide-C), 132.1–125.3 (Ar-C), 44.5 (CH₂), 35.2 (CH₂).
-
HRMS : m/z [M+H]⁺ calcd. for C₁₇H₁₅BrN₆O₃S: 485.01; found: 485.03.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(aminosulfonyl)phenethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN~3~) or sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N~1~-[4-(aminosulfonyl)phenethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(aminosulfonyl)phenethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Sulfonamide Derivatives with Salicylamide/Anisamide Scaffolds
Several sulfonamide derivatives coupled with salicylamide or anisamide scaffolds (e.g., 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide , Compound 30) were evaluated as PD-L1 inhibitors . Key differences include:
- Tetrazole vs.
- Biological Activity: Compound 30 showed 57.152% PD-L1 inhibition, while the target compound’s activity remains uncharacterized.
- Safety Profile : Similar sulfonamide derivatives exhibited low cytotoxicity in fibroblast cell lines, suggesting the target compound may also have favorable safety .
Table 1: Comparison with Sulfonamide Derivatives
Triazole-Containing Benzamide Derivatives
Compounds like N-(4-(3-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)benzamide derivatives (4a-h) feature triazole rings instead of tetrazoles . Key distinctions:
- Triazole vs. Tetrazole : Triazoles (1,2,3-triazole) are less acidic than tetrazoles (pKa ~6–7 vs. ~4–5), affecting ionization and membrane permeability.
- Activity: Derivatives 4a-h showed kinase inhibitory activity at nanomolar concentrations, but the tetrazole’s role in the target compound remains unexplored .
Tetrazole-Modified Benzamides
5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS: 1010907-77-3) shares the 5-bromo and tetrazole substituents but differs in the aryl group (3-chloro-4-methoxyphenyl vs. aminosulfonylphenethyl) .
- Substituent Effects : The target’s sulfonamide group may enhance solubility and protein binding compared to the chloro-methoxy group in the analog.
Halogenated Benzamides
N-(3,5-Dibromo-4-hydroxyphenyl)benzamide () features multiple halogens but lacks sulfonamide and tetrazole groups.
- Role of Halogens : Bromine in the target compound may enhance lipophilicity and binding affinity, similar to dibromo derivatives.
- Functional Groups : The hydroxyl group in the analog contrasts with the target’s sulfonamide, which could confer different pharmacokinetic profiles (e.g., absorption, metabolism).
Molecular Docking and Mechanism Insights
Triazole-containing compounds (e.g., PC945) show similar binding modes in antifungal targets, supporting the hypothesis that tetrazoles in the target compound could enhance target engagement .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N¹-[4-(aminosulfonyl)phenethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide?
The synthesis typically involves multi-step reactions, including amide coupling, bromination, and sulfonamide functionalization. Key steps include:
- Amide bond formation : React 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid with 4-(aminosulfonyl)phenethylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous DMF at 0–5°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred to stabilize intermediates and enhance reaction yields .
- Temperature control : Maintain reflux conditions (80–100°C) for 4–6 hours to ensure completion of cyclization steps involving tetrazole rings .
Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .
Q. How can the structure and purity of this compound be validated post-synthesis?
- Spectroscopic techniques :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm to assess purity .
- Elemental analysis : Match calculated and observed C, H, N, S percentages within ±0.3% .
Q. What are the primary biological targets or mechanisms of action for this compound?
- Enzyme inhibition : The sulfonamide group facilitates binding to carbonic anhydrase isoforms, while the tetrazole moiety may interact with metalloenzyme active sites (e.g., matrix metalloproteinases) .
- Receptor modulation : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) due to the phenethylamine backbone .
Experimental validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding kinetics .
Advanced Research Questions
Q. How can crystallographic data resolve conflicting reports on the compound’s bioactive conformation?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C. Refine structures using SHELXL (SHELX-2018 suite) to resolve torsional ambiguities in the phenethyl-sulfonamide linkage .
- Electron density maps : Analyze residual density (e.g., Q peaks >0.3 eÅ⁻³) to identify disordered regions, particularly around the tetrazole ring .
Case study : Conflicting NMR data on rotational freedom of the sulfonamide group were resolved via X-ray refinement, showing a fixed dihedral angle of 85° .
Q. How do solvent polarity and temperature affect the compound’s stability during kinetic studies?
- Degradation pathways : Hydrolysis of the amide bond dominates in aqueous buffers (pH 7.4, 37°C), with a half-life of 12 hours. Stability improves in DMSO (>72 hours) .
- Accelerated stability testing : Use Arrhenius plots (25–60°C) to extrapolate degradation rates. Activation energy (Eₐ) for amide hydrolysis is ~45 kJ/mol .
Mitigation : Store lyophilized samples at -20°C and avoid prolonged exposure to polar protic solvents .
Q. What computational strategies are effective for predicting off-target interactions?
- Molecular docking : Use AutoDock Vina with the PDB database to screen against 500+ human proteins. Prioritize targets with Glide scores <-8.0 kcal/mol .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding pose stability. Key interactions include hydrogen bonds between sulfonamide and His94 (carbonic anhydrase II) .
Validation : Compare computational predictions with experimental SPR data (R² >0.85) .
Q. How can contradictory bioactivity data across cell lines be reconciled?
- Metabolic profiling : Use LC-MS/MS to quantify intracellular metabolite levels (e.g., ATP, NADH) in resistant vs. sensitive cell lines. Resistant lines often show upregulated efflux pumps (e.g., P-gp) .
- Transcriptomics : Perform RNA-seq on treated cells (IC₅₀ dose) to identify differentially expressed genes (e.g., CYP3A4, GSTP1) that modulate activity .
Example : A 10-fold difference in IC₅₀ between HeLa and A549 cells was linked to CYP3A4 overexpression in A549 .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Four-parameter logistic model : Fit data using GraphPad Prism to calculate EC₅₀, Hill slope, and R². Apply outlier tests (Grubbs’ test) to exclude replicates with >3σ deviation .
- Bootstrap resampling : Generate 1000 simulated datasets to estimate 95% confidence intervals for EC₅₀ values .
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Process optimization :
- Use flow chemistry for amide coupling to reduce side reactions (residence time: 2 minutes, 25°C) .
- Add molecular sieves (3Å) to scavenge water during sulfonamide formation .
- Quality control : Implement PAT (Process Analytical Technology) with inline FT-IR to monitor intermediate purity in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
